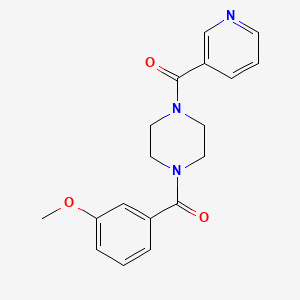

![molecular formula C16H17N3OS B5509031 2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5509031.png)

2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to “2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole” often involves reactions of indoles with various substituents, aiming to incorporate imidazole rings or modify existing structures. For instance, reactions of 2,3-disubstituted indoles with N,N-dimethylguanidine have been reported, leading to the formation of imidazole derivatives (Molina et al., 1998). Another approach involves the reaction of indole-2-carbonyl isothiocyanate with sodium methanethiolate, yielding thioxo-imidazo[1,5-a]indol-3(2H)-one derivatives, which exhibit significant antifungal activity (Kutschy et al., 2000).

科学的研究の応用

Generation and Structural Diversity

The exploration of structurally diverse libraries through alkylation and ring closure reactions highlights a significant application in scientific research. The study by Roman (2013) exemplifies the use of ketonic Mannich bases derived from 2-acetylthiophene in generating a structurally diverse compound library. This process involves reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, various amines, and NH-azoles, leading to the production of dithiocarbamates, thioethers, and numerous ring-closed derivatives including pyrazolines, pyridines, benzodiazepines, and benzothiazepine derivatives (Roman, 2013).

Reactivity and Spectroscopic Characterization

The reactivity and spectroscopic properties of newly synthesized imidazole derivatives are crucial for understanding their potential applications. Hossain et al. (2018) discussed the synthesis and characterization of two imidazole derivatives using a solvent-free pathway. Their study emphasized the importance of spectroscopic and computational analysis, including IR, FT-Raman, NMR spectra, and DFT calculations, in understanding the molecular structure and reactivity. These derivatives exhibit potential for electrophilic attack and are explored for their interaction with antihypertensive proteins, suggesting their utility in inhibitory activity against specific enzymes (Hossain et al., 2018).

Synthesis of Novel Heterocycles

The one-pot synthesis of 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles through a 1,4-dipolar cycloaddition reaction represents another application. Sammor et al. (2018) demonstrated the synthesis of these heterocycles, which involves the generation of a 1,4-dipole that undergoes a series of reactions resulting in the tricyclic oxazepino[7,6-b]indole ring system. This method provides a convenient approach to synthesizing structurally complex heterocycles with potential biological and chemical applications (Sammor et al., 2018).

Luminescence Sensing

Luminescence sensing of chemicals is a pivotal application of imidazole derivatives. Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit selective sensitivity to benzaldehyde-based derivatives. These complexes serve as potential fluorescence sensors, demonstrating the application of imidazole derivatives in detecting and sensing specific chemicals (Shi et al., 2015).

Antioxidant and Antimicrobial Evaluation

The synthesis and evaluation of thiazolidinone and azetidinone encompassing indolylthienopyrimidines for their antioxidant and antimicrobial activities highlight the biomedical applications of these compounds. Saundane et al. (2012) synthesized and characterized several compounds, some of which showed promising activities in both domains. This research underscores the potential of imidazole derivatives in developing new therapeutics with antioxidant and antimicrobial properties (Saundane et al., 2012).

特性

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-11-12(2)19(14-7-5-4-6-13(11)14)15(20)10-21-16-17-8-9-18(16)3/h4-9H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKROFKYGDHXVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NC=CN3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5508950.png)

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid](/img/structure/B5508954.png)

![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)

![1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5509011.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5509018.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)

![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5509053.png)

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)